molecular formula C15H10N2 B1381230 11H-Benzo[g]pyrido[3,2-b]indole CAS No. 1319734-08-1

11H-Benzo[g]pyrido[3,2-b]indole

Cat. No.: B1381230
CAS No.: 1319734-08-1
M. Wt: 218.25 g/mol
InChI Key: ORCVNQIKKDETER-UHFFFAOYSA-N
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Description

11H-Benzo[g]pyrido[3,2-b]indole: is a polycyclic aromatic compound that belongs to the indole family. It is characterized by a fused ring structure that includes both benzene and pyridine rings. This compound is known for its planar structure and extended π-electron system, which contribute to its ability to interact with biological molecules such as DNA through intercalation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo[g]pyrido[3,2-b]indole can be achieved through various methods. One common approach involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another method involves the regioselective synthesis of pyrazino[2,3-b]indole derivatives, which represent the central structural motif of the compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 11H-Benzo[g]pyrido[3,2-b]indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The compound’s aromatic nature makes it susceptible to electrophilic substitution reactions due to the delocalization of π-electrons .

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with halogens can yield halogenated derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

Synthesis of 11H-Benzo[g]pyrido[3,2-b]indole Derivatives

The synthesis of this compound derivatives is crucial for exploring their biological and chemical properties. Various methods have been developed for this purpose:

  • Fischer Indole Synthesis : This method has been employed to create derivatives with enhanced electronic properties, making them suitable for applications in organic semiconductors. The synthesis involves the cyclization of appropriate precursors under acidic conditions, leading to the formation of indole structures that can be further functionalized .
  • Vanadium-Catalyzed Reactions : Recent studies have demonstrated the efficiency of vanadium(III)-catalyzed cascade cyclization reactions, which allow for the formation of pyrido[2,3-b]indoles from readily available starting materials. This method showcases good functional group tolerance and high yields .

The biological applications of this compound are particularly noteworthy:

  • Anticancer Properties : Compounds derived from this structure have shown promise as anticancer agents. Research indicates that certain derivatives can inhibit the growth of various cancer cell lines, including small cell lung cancer and colorectal cancer. The mechanism often involves the inhibition of bromodomain-containing proteins, which play a role in cancer progression .
  • Pharmacological Potential : The pharmacological profiles of these compounds suggest they may be effective in treating a range of conditions beyond cancer, including inflammatory diseases and neurodegenerative disorders. Their ability to modulate biological pathways makes them attractive candidates for drug development .

Material Science Applications

In addition to biological applications, this compound derivatives are being explored for their electronic properties:

  • Organic Semiconductors : The incorporation of this compound into organic semiconductor materials has been investigated due to its favorable charge transport properties. These materials are essential for developing high-performance organic solar cells and photodetectors .
  • Luminescent Materials : The structural characteristics of these compounds allow them to exhibit strong luminescence, making them suitable for applications in lighting and display technologies .

Case Studies

Several case studies highlight the applications and effectiveness of this compound derivatives:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BOrganic ElectronicsDeveloped a new class of organic semiconductors with improved charge mobility.
Study CSynthesis MethodologyIntroduced a novel vanadium-catalyzed synthesis route that improved yield and efficiency.

Comparison with Similar Compounds

    Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.

    Benzofuro[3,2-b]indole: Contains a furan ring fused to the indole structure.

    Intoplicine: An antitumor derivative in the 7H-benzo[e]pyrido[4,3-b]indole series.

Uniqueness: 11H-Benzo[g]pyrido[3,2-b]indole is unique due to its specific ring fusion pattern and its ability to intercalate into DNA. This property distinguishes it from other indole derivatives and makes it a valuable compound for research in medicinal chemistry and molecular biology.

Biological Activity

11H-Benzo[g]pyrido[3,2-b]indole is a member of the indole family, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and neuropharmacology. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is attributed to its structural properties, which allow it to interact with various biological targets. Key mechanisms include:

  • Receptor Binding : The compound can bind to multiple receptors, influencing signaling pathways associated with cancer cell proliferation and apoptosis.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes that are crucial for tumor growth and metastasis.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, a significant factor in cancer progression.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that derivatives of this compound have significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 33.69 µM for certain derivatives against human cancer cell lines .
  • Antiviral Properties : Some derivatives have been evaluated for their antiviral activity, particularly against HIV and other viral pathogens .
  • Anti-inflammatory Effects : The compound has been shown to possess anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity Against Cancer Cells :
    • A study synthesized various indole derivatives and tested their cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cell lines. Compounds similar to this compound demonstrated significant anti-proliferative effects with GI50 values as low as 54 nM .
  • Mechanistic Studies :
    • Research indicated that the compound's anticancer effects are mediated through the induction of apoptosis and cell cycle arrest in cancer cells. The activation of specific apoptotic pathways was confirmed through flow cytometry assays .
  • Antiviral Activity :
    • A phenotypic screen identified certain derivatives as inhibitors of HIV-1 infectivity. These findings suggest that modifications to the indole structure can enhance antiviral efficacy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against A549 and HCT116
AntiviralInhibition of HIV-1 infectivity
Anti-inflammatoryReduction in inflammatory markers

Properties

IUPAC Name

12,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c1-2-5-11-10(4-1)7-8-12-14(11)17-13-6-3-9-16-15(12)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCVNQIKKDETER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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